

# Application Note: Spectroscopic Analysis of 4-Ethylmethcathinone HCl

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## Compound of Interest

Compound Name: **4-Ethylmethcathinone Hydrochloride**

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## Abstract

This document provides a detailed spectroscopic analysis of **4-Ethylmethcathinone hydrochloride** (4-EMC HCl), a synthetic cathinone. The application note outlines protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and presents the corresponding spectral data. This information is critical for the unambiguous identification and characterization of this compound in research and forensic settings.

## Introduction

4-Ethylmethcathinone (4-EMC), with the IUPAC name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one, is a stimulant drug of the cathinone class.<sup>[1]</sup> It is encountered as a hydrochloride salt, a white powder, for increased stability and solubility.<sup>[2]</sup> Accurate analytical characterization is essential for its identification in seized materials and for research into its pharmacological and toxicological properties. This application note details the use of  $^1\text{H}$  NMR and FT-IR spectroscopy for the structural elucidation of 4-EMC HCl. While experimental  $^{13}\text{C}$  NMR data is not readily available, an estimated spectrum based on related structures is provided for completeness.

## Experimental Protocols

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## Protocol for $^1\text{H}$ NMR Analysis:

- Sample Preparation: A sample of 4-Ethylmethcathinone HCl is diluted to a concentration of approximately 10 mg/mL in deuterium oxide ( $\text{D}_2\text{O}$ ).<sup>[2]</sup> Tetramethylsilane (TMS) or a suitable internal standard can be used for referencing the chemical shifts to 0 ppm.<sup>[2]</sup>
- Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.<sup>[2]</sup>
- Data Acquisition Parameters:
  - Spectral Width: The spectral width is set to encompass a range of at least -3 ppm to 13 ppm.<sup>[2]</sup>
  - Pulse Angle: A 90° pulse angle is used.<sup>[2]</sup>
  - Delay Between Pulses: A relaxation delay of 45 seconds is employed between pulses to ensure full relaxation of the protons.<sup>[2]</sup>
- Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard.

## Protocol for $^{13}\text{C}$ NMR Analysis (General):

- Sample Preparation: A more concentrated sample of 4-Ethylmethcathinone HCl (typically 20-50 mg/mL) is prepared in a suitable deuterated solvent, such as  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ .
- Instrumentation: A spectrometer operating at a carbon frequency of 100 MHz (corresponding to a 400 MHz proton frequency) is used.
- Data Acquisition Parameters:
  - Spectral Width: A spectral width of approximately 0 to 220 ppm is used to cover the expected range of carbon chemical shifts.

- Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The FID is processed with a Fourier transform, and the spectrum is referenced to the solvent peak or an internal standard.

## Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

- Sample Preparation: A small amount of the solid 4-Ethylmethcathinone HCl powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment is used for analysis.[\[2\]](#)
- Data Acquisition Parameters:
  - Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.[\[2\]](#)
  - Resolution: A spectral resolution of  $4\text{ cm}^{-1}$  is employed.[\[2\]](#)
  - Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Data Presentation

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of 4-Ethylmethcathinone HCl in  $\text{D}_2\text{O}$  shows distinct signals corresponding to the different proton environments in the molecule. The assignments are summarized in the table below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	Doublet	2H	Aromatic Protons (ortho to carbonyl)
~7.4	Doublet	2H	Aromatic Protons (meta to carbonyl)
~5.2	Quartet	1H	Methine Proton ( $\alpha$ to carbonyl)
~2.9	Singlet	3H	N-Methyl Protons
~2.7	Quartet	2H	Ethyl Protons (-CH <sub>2</sub> -)
~1.6	Doublet	3H	$\alpha$ -Methyl Protons
~1.2	Triplet	3H	Ethyl Protons (-CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectral Data (Estimated)

The following table presents estimated <sup>13</sup>C NMR chemical shifts for 4-Ethylmethcathinone HCl based on the analysis of structurally similar cathinone derivatives.

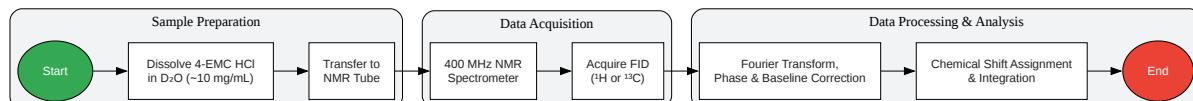
Chemical Shift (ppm)	Assignment
~198	Carbonyl Carbon (C=O)
~150	Aromatic Carbon (para to ethyl)
~132	Aromatic Carbon (ipso to carbonyl)
~130	Aromatic Carbons (ortho to carbonyl)
~129	Aromatic Carbons (meta to carbonyl)
~60	Methine Carbon ( $\alpha$ to carbonyl)
~35	N-Methyl Carbon
~29	Ethyl Carbon (-CH <sub>2</sub> -)
~15	$\alpha$ -Methyl Carbon
~15	Ethyl Carbon (-CH <sub>3</sub> )

## IR Spectral Data

The FT-IR spectrum of 4-Ethylmethcathinone HCl exhibits characteristic absorption bands for its functional groups.

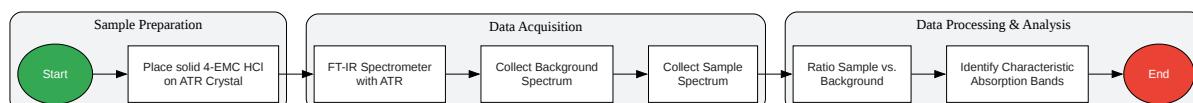
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Medium	C-H Stretch (Aliphatic)
~2700-2400	Broad, Medium	N-H Stretch (Amine Salt)[3]
~1680	Strong	C=O Stretch (Aryl Ketone)[3]
~1605	Medium	C=C Stretch (Aromatic Ring)[3]
~1450	Medium	C-H Bend (Aliphatic)
~830	Strong	C-H Out-of-Plane Bend (para-disubstituted aromatic)

## Visualizations



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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for FT-IR Spectroscopic Analysis.

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## References

- 1. Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

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